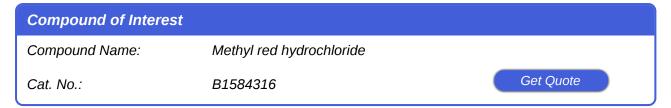


Molar Extinction Coefficient of Methyl Red Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of **Methyl red hydrochloride**, a critical parameter for researchers utilizing this pH indicator in various applications, including analytical chemistry and cell biology. This document details the pH-dependent spectral properties of **Methyl red hydrochloride**, presents a standardized experimental protocol for its determination, and outlines the underlying chemical principles.

Core Concepts: The Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is a crucial parameter in quantitative spectrophotometry, governed by the Beer-Lambert Law:

 $A = \varepsilon bc$

Where:

- A is the absorbance (unitless)
- ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the analyte (mol·L⁻¹)



A higher molar extinction coefficient indicates that the substance is more effective at absorbing light at that particular wavelength.

pH-Dependent Spectral Properties of Methyl Red Hydrochloride

Methyl red is a pH indicator that exhibits distinct color changes due to alterations in its chemical structure in response to varying hydrogen ion concentrations. This change in structure directly impacts its light-absorbing properties and, consequently, its molar extinction coefficient. The hydrochloride salt of Methyl red is typically used to prepare aqueous solutions.

The primary equilibrium for Methyl red involves the protonated (acidic) form (HMR) and the deprotonated (basic) form (MR⁻). The acidic form is red, while the basic form is yellow.[1][2] The transition between these forms occurs in the pH range of 4.4 to 6.2.[1][2]

The absorption spectrum of **Methyl red hydrochloride** is therefore highly dependent on the pH of the solution. In acidic solutions (pH < 4.4), the protonated form (HMR) predominates, exhibiting a maximum absorption (λ max) in the range of 520-528 nm.[3][4][5][6][7] In basic solutions (pH > 6.2), the deprotonated form (MR⁻) is the major species, with a λ max around 430-438 nm.[3][4][8] An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, has been observed between 462 and 465 nm.[7]

Quantitative Data Summary

The following table summarizes the molar extinction coefficient and related spectral properties of **Methyl red hydrochloride** under different conditions. It is important to note that values can be influenced by the specific solvent and buffer systems used.



рН	Form	λmax (nm)	Molar Extinction Coefficient (ε) (L·mol ⁻¹ ·cm ⁻¹)	Solvent/Condit ions
< 4.4	HMR	521	~57,544	Methanol-0.4 N HCl
4.2	HMR	523 - 528	> 33,630 (calculated from absorptivity >1100)	Aqueous Buffer
> 6.2	MR ⁻	430 - 434	> 18,947 (calculated from absorptivity >620)	Aqueous Buffer
2	HMR	~520	Not explicitly stated	Aqueous HCI
9	MR ⁻	~435	Not explicitly stated	Aqueous basic solution

Note: The molar extinction coefficient for pH 4.2 and >6.2 were estimated from the provided absorptivity values (1%/1cm) and the molecular weight of **Methyl red hydrochloride** (305.77 g/mol)[4]. The value for pH < 4.4 was calculated from the provided log E of 4.76[9].

Experimental Protocol for Determining the Molar Extinction Coefficient

This section outlines a detailed methodology for the experimental determination of the molar extinction coefficient of **Methyl red hydrochloride**.

Materials and Instruments

- Methyl red hydrochloride (CAS 63451-28-5)[1]
- Spectrophotometer (UV-Visible)



- Calibrated pH meter
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Cuvettes (quartz or glass, 1 cm path length)
- Analytical balance
- Reagents for buffer preparation (e.g., hydrochloric acid, sodium acetate, sodium phosphate)
 [10][11]
- Distilled or deionized water

Preparation of Solutions

- Stock Solution: Accurately weigh a precise amount of Methyl red hydrochloride and dissolve it in a suitable solvent (e.g., 95% ethanol) in a volumetric flask to prepare a concentrated stock solution.[10]
- Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the acidic and basic ranges of Methyl red (e.g., pH 2, 4, 5, 6, 8, 10).
- Working Solutions: Prepare a series of dilutions of the Methyl red hydrochloride stock solution in the prepared buffer solutions. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement

- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength for measurement.
- Blank Measurement: Fill a cuvette with the appropriate buffer solution (without Methyl red hydrochloride) and use it to zero the spectrophotometer.
- Sample Measurement: Measure the absorbance of each working solution at the selected wavelength. Ensure that the cuvette is clean and properly aligned in the sample holder for



each measurement.

 Wavelength Scan: To determine the λmax, perform a wavelength scan over the visible range (e.g., 350-700 nm) for solutions at a low pH (e.g., 2) and a high pH (e.g., 9).[5]

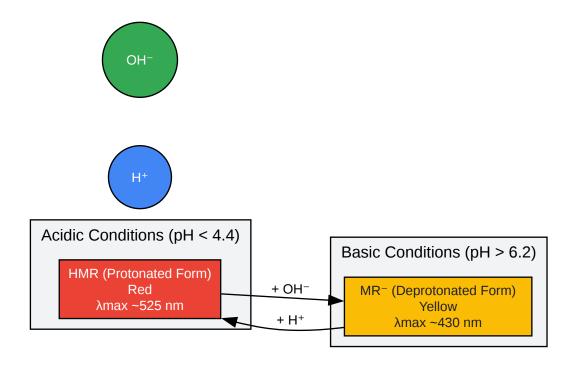
Data Analysis

- Verification of Beer-Lambert Law: Plot a graph of absorbance versus concentration for each pH value. A linear relationship confirms that the Beer-Lambert law is obeyed within the tested concentration range.[10]
- Calculation of Molar Extinction Coefficient: The molar extinction coefficient (ε) can be determined from the slope of the Beer-Lambert plot (slope = εb, where b is the path length, typically 1 cm). Alternatively, for a single measurement, ε can be calculated using the formula: ε = A / (bc).

Signaling Pathways and Logical Relationships

The change in the molar extinction coefficient of Methyl red is a direct consequence of the pH-dependent equilibrium between its protonated and deprotonated forms. This relationship can be visualized as a simple chemical signaling pathway where the concentration of hydrogen ions acts as the input signal, leading to a shift in the equilibrium and a corresponding change in the output, which is the observed color and absorption spectrum.



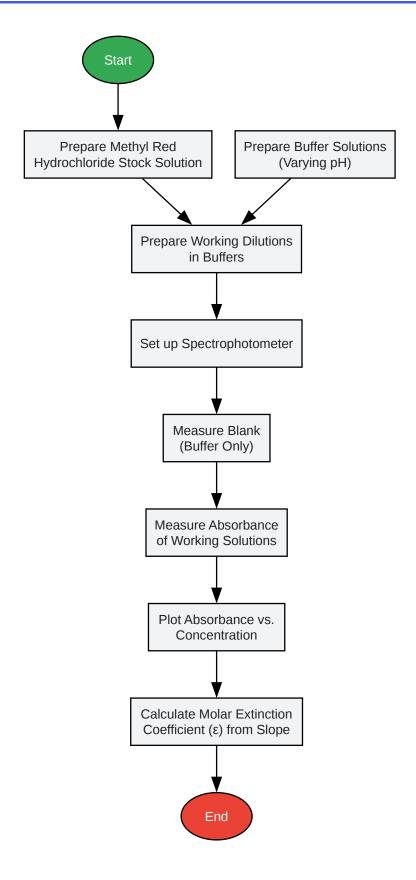


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Caption: pH-dependent equilibrium of Methyl red.

The following workflow diagram illustrates the experimental procedure for determining the molar extinction coefficient.





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Caption: Experimental workflow for ϵ determination.



Conclusion

The molar extinction coefficient of **Methyl red hydrochloride** is not a fixed value but is highly dependent on the pH of the medium. Understanding this relationship is crucial for its accurate use as a pH indicator and in other quantitative applications. By following a standardized experimental protocol, researchers can reliably determine the molar extinction coefficient under their specific experimental conditions, ensuring the accuracy and reproducibility of their results. This guide provides the foundational knowledge and practical steps for the successful determination and application of this important physicochemical parameter.

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